molecular formula C10H11BrO B8076377 7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine

7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine

Cat. No.: B8076377
M. Wt: 227.10 g/mol
InChI Key: KVEDRFFVALOEIK-UHFFFAOYSA-N
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Description

7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of tetrahydrobenzo[c]oxepine, characterized by the presence of a bromine atom at the 7th position of the oxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine typically involves the bromination of 1,3,4,5-tetrahydrobenzo[c]oxepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxepine derivatives with higher oxidation states.

    Reduction Reactions: Reduction of the bromine atom can yield the parent tetrahydrobenzo[c]oxepine.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted oxepine derivatives.

    Oxidation: Formation of oxepine oxides or ketones.

    Reduction: Formation of tetrahydrobenzo[c]oxepine.

Scientific Research Applications

7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom can enhance the compound’s reactivity and binding affinity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4,5-Tetrahydrobenzo[c]oxepine: The parent compound without the bromine atom.

    7-Chloro-1,3,4,5-tetrahydrobenzo[c]oxepine: A chlorinated derivative with similar properties.

    7-Iodo-1,3,4,5-tetrahydrobenzo[c]oxepine: An iodinated derivative with potentially different reactivity.

Uniqueness

7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated or differently halogenated counterparts. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-bromo-1,3,4,5-tetrahydro-2-benzoxepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEDRFFVALOEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(COC1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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